

A Spectroscopic Showdown: Unraveling the Isomers of 3-Amino-5-methylpyridine

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Compound of Interest

Compound Name: 3-Amino-5-methylpyridine

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A comprehensive spectroscopic comparison of **3-Amino-5-methylpyridine** and its key isomers, providing critical data for researchers and drug development professionals in the field of medicinal chemistry.

In the intricate world of pharmaceutical development and organic synthesis, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to vastly different pharmacological activities and toxicological profiles. This guide presents a detailed spectroscopic comparison of **3-Amino-5-methylpyridine** and its isomers, offering a valuable resource for scientists engaged in drug discovery and molecular design. By examining their unique spectral fingerprints across various analytical techniques, we aim to provide a clear and objective framework for their differentiation and analysis.

The isomers included in this comparison are:

- **3-Amino-5-methylpyridine**
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 3-Amino-2-methylpyridine
- 4-Amino-3-methylpyridine

- 5-Amino-2-methylpyridine

This guide summarizes key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided to ensure reproducibility and methodological transparency.

Spectroscopic Data Summary

The following tables provide a comparative summary of the available spectroscopic data for the isomers of **3-Amino-5-methylpyridine**. It is important to note that spectral data can vary slightly depending on the experimental conditions, such as the solvent used and the concentration of the sample.

^1H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Isomer	Chemical Shift (δ) ppm and Coupling Constant (J) Hz
2-Amino-5-methylpyridine	7.88 (s, 1H), 7.22 (d, $J=8.4$ Hz, 1H), 6.41 (d, $J=8.4$ Hz, 1H), 4.46 (br s, 2H, NH ₂), 2.16 (s, 3H, CH ₃) [in CDCl ₃] ^[1]
2-Amino-3-methylpyridine	7.93 (d, $J=4.8$ Hz, 1H), 7.23 (d, $J=7.2$ Hz, 1H), 6.58 (dd, $J=7.2, 4.8$ Hz, 1H), 4.6 (br s, 2H, NH ₂), 2.09 (s, 3H, CH ₃) [in CDCl ₃]

Note: Data for other isomers was not readily available in the initial search.

^{13}C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Isomer	Chemical Shift (δ) ppm
2-Amino-5-methylpyridine	Data not readily available in summarized format.
3-Amino-2-methylpyridine	Pyridine ring carbons: 148, 141, 135, 119, 112 ppm; Methyl carbon: ~16 ppm.

Note: Comprehensive numerical data for all isomers was not available in the initial search results.

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

Isomer	Key IR Absorption Bands (cm^{-1})
2-Amino-5-methylpyridine	N-H stretching: ~3444, 3335 cm^{-1} ^[2]
2-Amino-3-methylpyridine	N-H stretching mentioned in literature.
5-Amino-2-methylpyridine	ATR-IR data available.

Note: Specific peak positions for all isomers were not consistently available in the initial search.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Isomer	Key m/z Peaks
2-Amino-5-methylpyridine	Molecular Ion (M^+): 108; Other significant peaks: 80, 107 ^[3]
3-Amino-5-methylpyridine	Predicted $[\text{M}+\text{H}]^+$: 109.07603 ^[4]
5-Amino-2-methylpyridine	Predicted $[\text{M}+\text{H}]^+$: 109.07603 ^[5]

Note: Experimental mass spectrometry data for all isomers was not uniformly available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid aminomethylpyridine isomer was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- The solution was transferred to a standard 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 300 MHz or higher.
- ^1H NMR:
 - A standard pulse-acquire sequence was used.
 - The spectral width was typically set to 10-15 ppm.
 - A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-to-noise ratio.
 - Chemical shifts were referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR:
 - A proton-decoupled pulse sequence was employed.
 - The spectral width was set to approximately 200-220 ppm.

- A larger number of scans were acquired due to the lower natural abundance of ^{13}C .
- Chemical shifts were referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder.
- The spectrum was recorded, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} .
- The final spectrum was obtained after automatic subtraction of the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

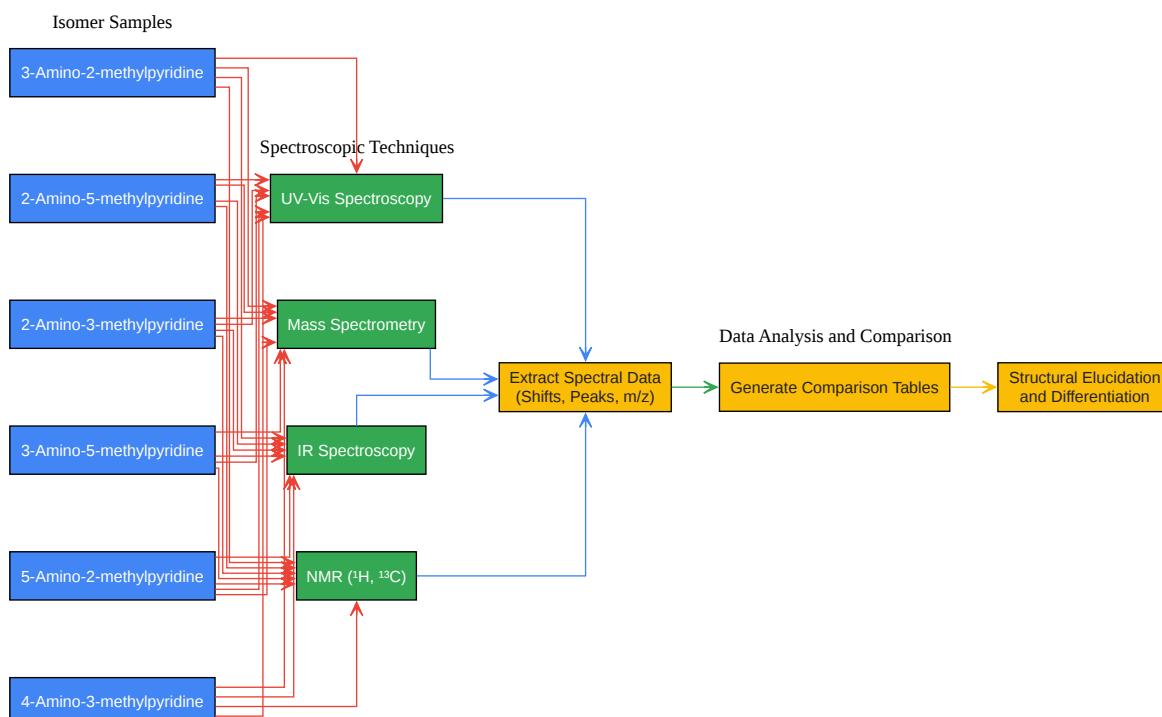
Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- The sample was introduced into the ion source.

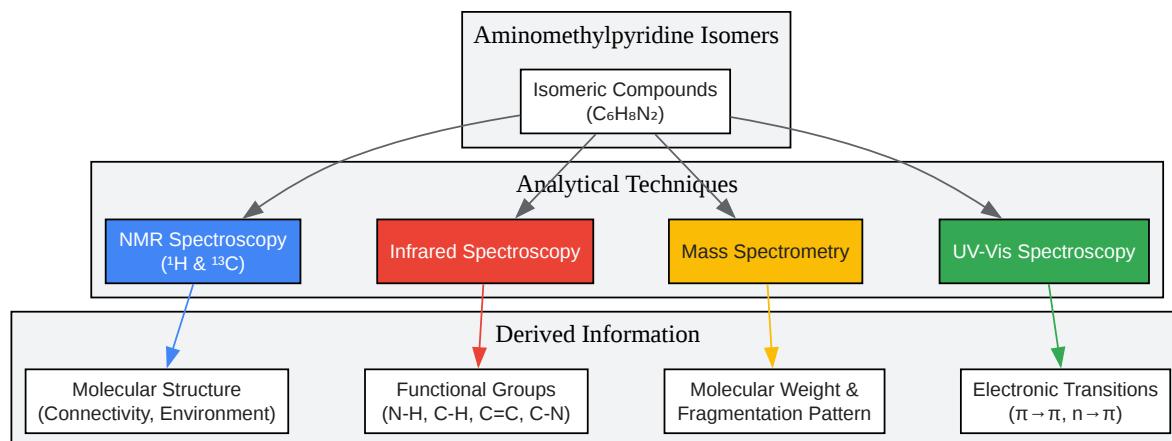
- In EI mode, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions were separated based on their mass-to-charge ratio by a mass analyzer.
- A mass spectrum was generated, showing the relative abundance of each ion.

Visualizing the Comparison Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic comparison and the application of different techniques.

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Caption: Workflow for the spectroscopic comparison of **3-Amino-5-methylpyridine** isomers.



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Caption: Application of spectroscopic techniques to characterize aminomethylpyridine isomers.

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